4-Hydroxy-7-methoxyquinoline-3-carbonitrile
Overview
Description
Synthesis Analysis
A synthesis of a similar compound, 7‐(3‐chloropropoxy)‐4‐hydroxy‐6‐methoxyquinoline‐3‐carbonitrile, has been described in the literature . The synthesis involved a series of reactions including Friedel‐Crafts reaction, alkylation, bromination, cyano substitution, and intramolecular cyclization . The final product was obtained in 36.9% yield over 7 steps and 98.71% purity .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile consists of a quinoline ring with a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position.
Scientific Research Applications
Corrosion Inhibition
4-Hydroxy-7-methoxyquinoline-3-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that certain quinoline derivatives, including those similar to this compound, exhibit effective corrosion inhibition properties for metals such as iron. These properties are attributed to the adsorption of these molecules on the metal surface, creating a protective barrier against corrosion. Studies employing quantum chemical and molecular dynamics simulation approaches have been instrumental in understanding the relationship between the molecular structure of quinoline derivatives and their corrosion inhibition efficiency (Erdoğan et al., 2017).
Antimicrobial Activity
Another significant area of application for this compound derivatives is in antimicrobial research. These compounds have been synthesized and evaluated for their in-vitro antimicrobial activity against various bacteria and fungi. For example, certain derivatives have shown moderate activities against a range of organisms, including gram-positive and gram-negative bacteria, as well as fungi. The structure-activity relationship of these compounds provides valuable insights into the development of new antimicrobial agents (Hagrs et al., 2015).
Fluorescent Dye Applications
Quinoline derivatives, including those related to this compound, have also been explored for their potential as fluorescent dyes. These compounds exhibit high fluorescence and stability, making them suitable for various applications requiring fluorescent labeling. The synthesis of these dyes involves specific reactions that yield brightly fluorescent compounds, which can be used in a range of scientific and industrial applications (Enoua et al., 2012).
Cancer Research
Recent studies have explored the role of quinoline derivatives, similar to this compound, in cancer research. For instance, certain quinoline compounds have been evaluated for their potential to inhibit key proteins involved in cancer cell growth and proliferation, such as epidermal growth factor receptor (EGFR) kinase. These studies contribute to the development of new cancer therapies by identifying compounds that can effectively target and inhibit the growth of cancer cells (Wissner et al., 2000).
Properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANBXSWAAPZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.